alpha-Difluoromethyllysine

Catalog No.
S617394
CAS No.
69955-47-1
M.F
C7H15ClF2N2O2
M. Wt
232.65 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
alpha-Difluoromethyllysine

CAS Number

69955-47-1

Product Name

alpha-Difluoromethyllysine

IUPAC Name

(2S)-2,6-diamino-2-(difluoromethyl)hexanoic acid;hydrochloride

Molecular Formula

C7H15ClF2N2O2

Molecular Weight

232.65 g/mol

InChI

InChI=1S/C7H14F2N2O2.ClH/c8-5(9)7(11,6(12)13)3-1-2-4-10;/h5H,1-4,10-11H2,(H,12,13);1H/t7-;/m1./s1

InChI Key

CCGAAHKVQKSSFQ-OGFXRTJISA-N

SMILES

C(CCN)CC(C(F)F)(C(=O)O)N.Cl

Synonyms

2-(difluoromethyl)lysine, alpha-difluoromethyllysine

Canonical SMILES

C(CCN)CC(C(F)F)(C(=O)O)N.Cl

Isomeric SMILES

C(CCN)C[C@@](C(F)F)(C(=O)O)N.Cl

Alpha-Difluoromethyllysine is a fluorinated derivative of lysine, an essential amino acid critical for protein synthesis and various metabolic processes. This compound features a difluoromethyl group (CF2H-CF_2H) attached to the alpha carbon of the lysine backbone, which alters its chemical properties and biological activity compared to standard lysine. The introduction of fluorine atoms can enhance lipophilicity and metabolic stability, making alpha-difluoromethyllysine an interesting target for biochemical research and potential therapeutic applications.

Typical of amino acids, including:

  • Nucleophilic Substitution Reactions: The difluoromethyl group can undergo nucleophilic substitution, allowing for further functionalization.
  • Peptide Bond Formation: As an amino acid, it can be incorporated into peptides through standard peptide coupling methods.
  • Decarboxylation: Similar to lysine, alpha-difluoromethyllysine can undergo decarboxylation under specific conditions, potentially leading to the formation of bioactive amines.

The synthesis of alpha-difluoromethyllysine typically involves the regioselective alkylation of ketones or imines with difluoromethylating agents, resulting in high yields of the desired product .

The biological activity of alpha-difluoromethyllysine is primarily linked to its role as a substrate or inhibitor in enzymatic reactions. Its unique structure may affect enzyme kinetics and substrate specificity. For example, modifications at the lysine side chain can influence post-translational modifications such as methylation and acetylation, impacting gene expression and protein function. Studies have shown that fluorinated amino acids can modulate protein interactions and stability, making them valuable in drug design and development .

Alpha-Difluoromethyllysine can be synthesized through several methods:

  • Direct Fluorination: This method involves the introduction of fluorine atoms into existing lysine structures using fluorinating agents.
  • Regioselective Alkylation: A common approach where ketones or imines are alkylated with difluoromethylating agents. This method allows for high yields and purity of the final product .
  • Flow Chemistry Techniques: Recent advancements in flow chemistry have enabled more efficient synthesis routes for fluorinated amino acids, including alpha-difluoromethyllysine, by allowing precise control over reaction conditions .

Alpha-Difluoromethyllysine has several potential applications:

  • Biochemical Research: It serves as a tool for studying protein modifications and interactions due to its ability to mimic natural amino acids while providing unique properties.
  • Drug Development: The compound may be explored for its pharmacological properties, particularly in developing inhibitors targeting specific enzymes or pathways influenced by lysine modifications.
  • Diagnostic Tools: Its incorporation into peptides could enhance imaging techniques or serve as markers in proteomics studies.

Several compounds share structural similarities with alpha-difluoromethyllysine, including:

  • Lysine: The parent compound; lacks fluorination but is crucial for many biological functions.
  • Trifluoromethyllysine: Contains a trifluoromethyl group instead of difluoromethyl; it exhibits different chemical reactivity and biological properties.
  • Fluoroacetyllysine: Features a fluoroacetyl group; used in studies related to acetylation processes.
CompoundStructural FeatureUnique Properties
LysineNo fluorinationEssential amino acid involved in protein synthesis
Alpha-DifluoromethyllysineDifluoromethyl groupEnhanced lipophilicity; potential enzyme inhibitor
TrifluoromethyllysineTrifluoromethyl groupDifferent reactivity; may affect protein interactions
FluoroacetyllysineFluoroacetyl groupInvolved in acetylation studies

Alpha-difluoromethyllysine is unique due to its specific difluoro substitution, which imparts distinct chemical properties that can influence biological activity differently than its analogs. This uniqueness makes it a valuable compound for further exploration in biochemical research and therapeutic applications.

Dates

Modify: 2023-07-20

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